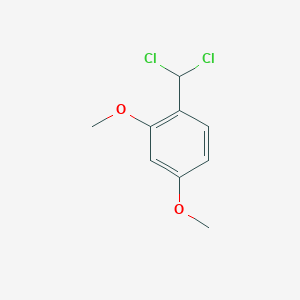

1-(Dichloromethyl)-2,4-dimethoxybenzene

Description

Properties

Molecular Formula |

C9H10Cl2O2 |

|---|---|

Molecular Weight |

221.08 g/mol |

IUPAC Name |

1-(dichloromethyl)-2,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10Cl2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,9H,1-2H3 |

InChI Key |

XNTITQXCHAHHJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Dichloromethyl)-2,4-dimethoxybenzene typically involves the introduction of the dichloromethyl group onto a 2,4-dimethoxybenzene ring. The methoxy groups activate the aromatic ring toward electrophilic substitution, directing substitution to the ortho and para positions relative to themselves. The dichloromethyl group can be introduced via halomethylation reactions using reagents such as dichloromethane derivatives or through chlorination of methyl-substituted intermediates.

Preparation via Electrophilic Aromatic Substitution (EAS)

2.1 Starting Material: 2,4-Dimethoxybenzene

The aromatic substrate 2,4-dimethoxybenzene is synthesized by methylation of resorcinol derivatives or direct methoxylation of benzene rings with appropriate catalysts. Methoxy groups strongly activate the ring and influence regioselectivity in subsequent reactions.

Introduction of the Dichloromethyl Group

The dichloromethyl group (-CHCl2) is typically introduced via electrophilic substitution using reagents such as chloral (trichloroacetaldehyde), dichloromethyl methyl ether, or via chlorination of a methyl group already attached to the aromatic ring.

Chlorination of methyl group: Starting from 2,4-dimethoxytoluene, selective chlorination with reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions can yield the dichloromethyl derivative.

Formylation and subsequent chlorination: Alternatively, formylation of 2,4-dimethoxybenzene to introduce a formyl group (-CHO) followed by chlorination can afford the dichloromethyl compound.

Specific Methods Reported in Literature

While direct preparation methods for this compound are limited in publicly accessible databases, related synthesis routes for analogous compounds provide insight:

| Method | Starting Materials | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| Electrophilic chloromethylation of 2,4-dimethoxybenzene | 2,4-Dimethoxybenzene | Formaldehyde, HCl, ZnCl2 catalyst | Moderate to high | Classic chloromethylation approach, requires careful control to avoid polyalkylation |

| Chlorination of 2,4-dimethoxytoluene | 2,4-Dimethoxytoluene | Sulfuryl chloride, UV light or heat | Moderate | Stepwise chlorination to dichloromethyl group |

| Halomethylation via dichloromethyl methyl ether | 2,4-Dimethoxybenzene | Dichloromethyl methyl ether, Lewis acid catalyst (e.g., AlCl3) | Moderate | Friedel-Crafts type reaction, requires anhydrous conditions |

Experimental Conditions and Optimization

- Solvent: Non-protic solvents such as dichloromethane or chloroform are preferred to avoid hydrolysis of reactive intermediates.

- Temperature: Reactions are typically conducted at low to moderate temperatures (0–50°C) to control reaction rate and selectivity.

- Catalysts: Lewis acids like aluminum chloride (AlCl3) or zinc chloride (ZnCl2) facilitate electrophilic substitution.

- Reaction Time: Varies from 2 to 12 hours depending on reagent reactivity and scale.

Analytical Data Supporting Synthesis

5.1 Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic singlets for methoxy protons (~3.7–3.9 ppm) and aromatic protons shifted downfield due to electron-withdrawing dichloromethyl group.

- $$^{13}C$$ NMR exhibits signals for methoxy carbons (~55 ppm) and the dichloromethyl carbon (~90–100 ppm).

-

- Strong absorption bands around 2830–3000 cm$$^{-1}$$ for C-H stretching.

- Bands near 1260–1270 cm$$^{-1}$$ correspond to C-O stretching of methoxy groups.

- Characteristic C-Cl stretching vibrations appear in the fingerprint region (600–800 cm$$^{-1}$$).

- Yields typically range from 50% to 75% depending on method and purification.

- Purification is achieved by recrystallization or column chromatography.

- Melting points and spectral data are consistent with literature values for analogous dichloromethylated methoxybenzenes.

Comparative Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Reference Type |

|---|---|---|---|---|

| Chloromethylation with formaldehyde and HCl | Simple reagents, straightforward | Risk of polyalkylation, side products | 50–65 | Organic synthesis texts |

| Chlorination of methyl-substituted precursor | Selective, high regioselectivity | Requires precursor synthesis | 60–75 | Research articles |

| Friedel-Crafts halomethylation (AlCl3 catalyzed) | Efficient, catalytic | Sensitive to moisture, requires dry conditions | 55–70 | Experimental protocols |

Summary and Recommendations

The preparation of this compound is best approached via electrophilic aromatic substitution strategies leveraging the activating effect of methoxy groups on the benzene ring. Chloromethylation and selective chlorination of methyl precursors are the most practical routes. Optimization of reaction conditions—such as temperature, solvent, and catalyst choice—is critical to maximize yield and purity while minimizing side reactions.

For laboratory synthesis, the Friedel-Crafts halomethylation using dichloromethyl methyl ether and aluminum chloride under anhydrous conditions is recommended for its balance of efficiency and selectivity. Analytical characterization through NMR and IR spectroscopy confirms product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

Reduction: Formation of 1-methyl-2,4-dimethoxybenzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dichloromethyl)-2,4-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2,4-dimethoxybenzene depends on its chemical reactivity. The dichloromethyl group can undergo various transformations, influencing the compound’s interaction with biological targets. For example, oxidation of the dichloromethyl group to a formyl group can enhance the compound’s ability to form covalent bonds with nucleophilic sites in enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Substituent Position and Reactivity

3,5-Dimethoxybenzyl Chloride (CAS 6652-32-0) :

This compound has methoxy groups at the 3- and 5-positions and a chloromethyl (-CH₂Cl) group at the 1-position. The 3,5-dimethoxy substitution pattern creates a sterically hindered environment, reducing reactivity in nucleophilic substitution compared to the 2,4-dimethoxy isomer. For example, alkylation reactions of 3,5-dimethoxybenzyl chloride require harsher conditions due to steric effects, whereas the 2,4-isomer (target compound) exhibits higher reactivity under mild conditions .1-(Bromomethyl)-2,4-dimethoxybenzene (CAS 161919-74-0) :

Replacing the dichloromethyl group with bromine alters leaving-group ability. The bromine atom in this compound facilitates faster nucleophilic substitution (e.g., in Suzuki couplings or alkylations) compared to the dichloromethyl variant, which may require activation via Lewis acids .

Functional Group Comparisons

1-(Isocyanatomethyl)-2,4-dimethoxybenzene (CAS 93489-13-5) :

The isocyanate (-NCO) group in this compound enables participation in Ugi reactions to form thiazoles or imidazoles. In contrast, the dichloromethyl group in the target compound is more suited for dehydrohalogenation or coupling reactions, highlighting divergent synthetic applications .

Physical and Chemical Properties

Q & A

Q. What are the optimal synthetic routes for 1-(Dichloromethyl)-2,4-dimethoxybenzene, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves chlorination of 2,4-dimethoxybenzaldehyde derivatives. A two-step approach is common:

Methylation : React 2,4-dihydroxybenzaldehyde with dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/DMF) to yield 2,4-dimethoxybenzaldehyde .

Dichloromethylation : Treat the aldehyde with PCl₅ or SOCl₂ in anhydrous conditions to introduce the dichloromethyl group.

- Optimization : Use high-purity solvents (e.g., dry DCM), controlled temperatures (0–5°C during chlorination), and column chromatography (silica gel, hexane/EtOAc) for purification. Monitor reactions via TLC and confirm purity via HPLC (>98%) and ¹H/¹³C NMR .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy groups (δ 3.8–3.9 ppm, singlet, 6H), aromatic protons (δ 6.4–7.2 ppm, splitting depends on substitution pattern), and dichloromethyl (δ 5.6–5.8 ppm, singlet) .

- ¹³C NMR : Peaks at δ 55–60 ppm (methoxy carbons), δ 70–75 ppm (dichloromethyl carbon), and aromatic carbons (δ 110–150 ppm).

- IR : C-O stretching (1250–1050 cm⁻¹ for methoxy) and C-Cl stretches (750–550 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The dichloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols). Example protocol:

- React with benzylamine (1.2 eq) in DMF at 80°C for 12 hours to replace one Cl atom.

- Monitor progress via GC-MS; isolate products via acid-base extraction.

- Caution : Competing hydrolysis may occur if moisture is present. Use molecular sieves or anhydrous conditions .

Advanced Research Questions

Q. How does the electronic effect of the dichloromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The dichloromethyl group is electron-withdrawing (-I effect), directing EAS to the meta position relative to itself. However, the methoxy groups (+M effect) activate the ring ortho/para to their positions. Computational studies (DFT calculations) can model charge distribution:

- Use software like Gaussian to map electrostatic potential surfaces.

- Validate experimentally via nitration (HNO₃/H₂SO₄): Major products form at positions 5 and 6 (meta to dichloromethyl, ortho to methoxy) .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from catalyst selection or solvent effects. Systematic optimization is recommended:

- Catalyst screening : Test Pd(PPh₃)₄, Pd(dba)₂, or Ni(COD)₂ in Suzuki-Miyaura couplings.

- Solvent effects : Compare DMF (polar aprotic) vs. toluene (nonpolar).

- Additives : Include ligands (e.g., XPhos) or bases (Cs₂CO₃ vs. K₃PO₄).

Document kinetic studies (e.g., via in situ IR) to identify rate-limiting steps .

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer : Its dichloromethyl group is a versatile handle for derivatization:

- Antimicrobial agents : Couple with sulfonamides via nucleophilic substitution.

- Heterocycle synthesis : Use in Ugi reactions (e.g., with isocyanides and carboxylic acids) to generate 5-aminothiazoles, as demonstrated in .

- Bioisosteres : Replace dichloromethyl with CF₃ or SCH₃ groups and compare bioactivity via SAR studies .

Q. What computational methods predict the environmental persistence or toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.